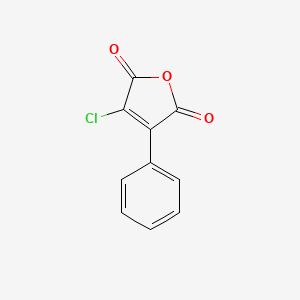

3-Chloro-4-phenylfuran-2,5-dione

Overview

Description

3-Chloro-4-phenylfuran-2,5-dione is a useful research compound. Its molecular formula is C10H5ClO3 and its molecular weight is 208.60 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How can synthetic routes for 3-Chloro-4-phenylfuran-2,5-dione be designed to address regioselectivity challenges in halogenation?

- Methodological Answer : Optimize halogenation by using directing groups (e.g., electron-donating substituents) to control regiochemistry. For example, bromine or chlorine can be introduced via electrophilic substitution guided by steric and electronic effects of the phenyl group. Protecting labile functional groups (e.g., carbonyls) during synthesis may prevent side reactions. Rearrangement reactions, such as Lossen-type mechanisms involving succinimide derivatives, could also be explored to access the target scaffold .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, DEPT) to assign proton and carbon environments, with emphasis on carbonyl (175–185 ppm) and aromatic signals. X-ray crystallography is essential for resolving stereochemical ambiguities and verifying intramolecular distances (e.g., C–Cl bond length ~1.72 Å) . Mass spectrometry (HRMS) confirms molecular weight, while IR identifies carbonyl stretching (~1770 cm⁻¹).

Q. How should researchers analyze and mitigate toxicological risks during laboratory handling of this compound?

- Methodological Answer : Review Safety Data Sheets (SDS) for analogous compounds (e.g., pyrrole-2,5-diones) to identify hazards like inhalation toxicity or mutagenicity . Implement strict PPE protocols (gloves, fume hoods) and conduct preliminary in vitro assays (Ames test) to assess mutagenic potential. Store samples in sealed containers under inert atmospheres to minimize decomposition into toxic byproducts (e.g., NOx, Cl⁻ vapors) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for furan-2,5-dione derivatives be resolved?

- Methodological Answer : Cross-validate assay conditions (e.g., cell lines, viral strains) and compound purity (HPLC ≥95%). For example, antiviral activity discrepancies in diketopiperazine analogs (IC₅₀: 6.8–41.5 μM) may arise from stereochemical variations or impurities . Use orthogonal assays (e.g., SPR, enzymatic inhibition) to confirm target engagement.

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer : Systematically modify substituents (e.g., phenyl → fluorophenyl, chloro → bromo) and evaluate pharmacological responses. For instance, replacing tetrazole with pyrrolidine-2,5-dione in analogs enhanced agonistic activity by 2-fold in GPR119 receptor studies . Pair experimental data with computational modeling (docking, QSAR) to identify critical pharmacophores.

Q. How can decomposition pathways of this compound be suppressed during long-term storage?

- Methodological Answer : Store under argon at –20°C with desiccants (silica gel) to prevent hydrolysis or oxidation. Monitor stability via periodic TLC/HPLC. Avoid exposure to light, as UV radiation accelerates degradation in halogenated heterocycles .

Q. What computational and experimental approaches elucidate intermolecular interactions in this compound crystals?

- Methodological Answer : X-ray crystallography reveals non-covalent interactions (C–H⋯O, π-π stacking; centroid distances ~3.4 Å) . Complement with Hirshfeld surface analysis and DFT calculations to quantify interaction energies. For example, Br⋯Br contacts in brominated analogs stabilize crystal packing .

Q. How can reaction conditions be optimized for academic-scale synthesis of this compound derivatives?

- Methodological Answer : Screen catalysts (e.g., Pd for cross-coupling) and solvents (DMF, THF) to improve yields. For example, microwave-assisted synthesis reduces reaction times for thermally sensitive intermediates . Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps, enabling precise control over reaction parameters.

Properties

CAS No. |

4814-18-0 |

|---|---|

Molecular Formula |

C10H5ClO3 |

Molecular Weight |

208.60 g/mol |

IUPAC Name |

3-chloro-4-phenylfuran-2,5-dione |

InChI |

InChI=1S/C10H5ClO3/c11-8-7(9(12)14-10(8)13)6-4-2-1-3-5-6/h1-5H |

InChI Key |

XTFROYHLJUHJII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC2=O)Cl |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.